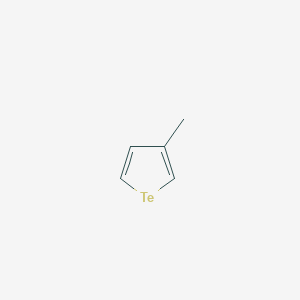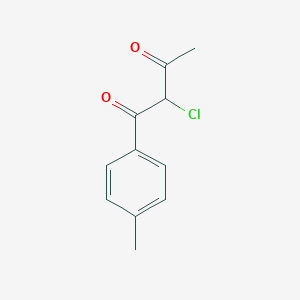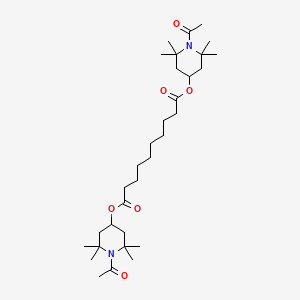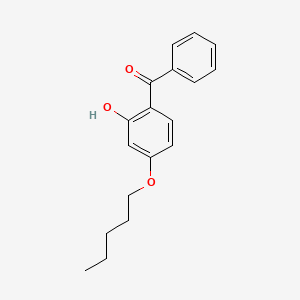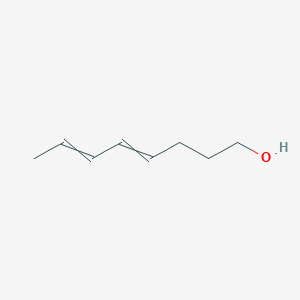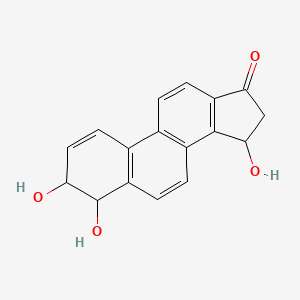![molecular formula C7H10FI B14423529 1-Fluoro-4-iodobicyclo[2.2.1]heptane CAS No. 84553-45-7](/img/structure/B14423529.png)
1-Fluoro-4-iodobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-iodobicyclo[221]heptane is a bicyclic compound that features both fluorine and iodine atoms attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 1-Fluoro-4-iodobicyclo[2.2.1]heptane can be achieved through a sequential Diels-Alder reaction followed by a rearrangement sequence. The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions typically involve the use of a chiral Lewis acid catalyst to promote the reaction and achieve high enantioselectivity . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-4-iodobicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
1-Fluoro-4-iodobicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorine-18 radiolabeling for positron emission tomography (PET) imaging.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodobicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Fluoro-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
- 1-Fluoro-4-methylbicyclo[2.2.2]octane
- 1-Fluoro-3-methylbicyclo[1.1.1]pentane These compounds share a similar bicyclic framework but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the chemical and physical properties of these compounds, highlighting the uniqueness of this compound .
Properties
CAS No. |
84553-45-7 |
|---|---|
Molecular Formula |
C7H10FI |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-fluoro-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FI/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI Key |
DZIDVPKTKWHWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


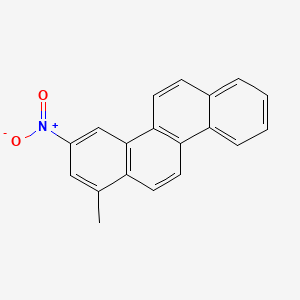
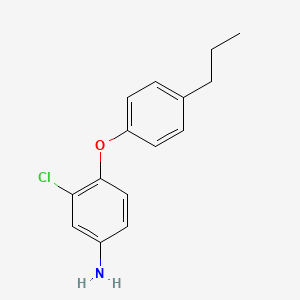
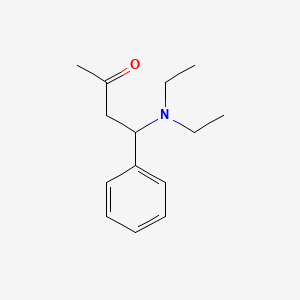


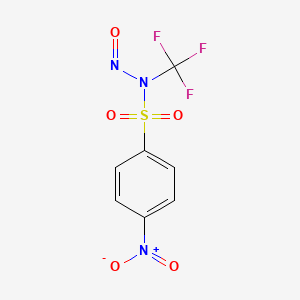
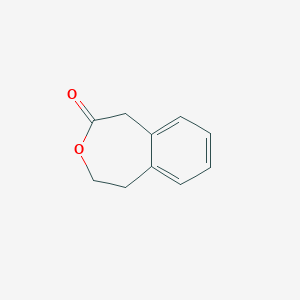
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
